tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamate
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Overview
Description
Tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamate is a chemical compound with the molecular formula C11H13BrFNO2. It is used primarily in research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamate typically involves the reaction of 4-bromo-2-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Scientific Research Applications
Tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamate include:
- tert-butyl N-(4-bromo-2-fluorophenyl)carbamate
- tert-butyl N-(4-chloro-2-fluorophenyl)-N-methylcarbamate
- tert-butyl N-(4-bromo-2-chlorophenyl)-N-methylcarbamate
These compounds share similar structures but differ in the substituents on the aromatic ring, which can affect their chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H15BrFNO2 |
---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15(4)10-6-5-8(13)7-9(10)14/h5-7H,1-4H3 |
InChI Key |
ZMZCADMTEWIBFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
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